molecular formula C13H6BrF3O B1346314 4-Bromo-3',4',5'-trifluorobenzophenone CAS No. 951888-42-9

4-Bromo-3',4',5'-trifluorobenzophenone

Cat. No. B1346314
CAS RN: 951888-42-9
M. Wt: 315.08 g/mol
InChI Key: YDCCMTSYHSKIDL-UHFFFAOYSA-N
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Description

“4-Bromo-3’,4’,5’-trifluorobenzophenone” is a chemical compound with the molecular formula C13H6BrF3O and a molecular weight of 315.09 . It is also known by other names such as “(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone” and "Methanone, (4-bromophenyl)(3,4,5-trifluorophenyl)-" .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3’,4’,5’-trifluorobenzophenone” consists of a benzophenone core with a bromine atom attached to one phenyl ring and three fluorine atoms attached to the other phenyl ring .

Scientific Research Applications

Pharmaceutical Synthesis

“4-Bromo-3’,4’,5’-trifluorobenzophenone” is used in the synthesis of various pharmaceutical compounds. The presence of the bromo functionality at position 4 makes it a useful handle for halogen exchange or coupling chemistry .

Material Science Studies

This compound has shown significant potential in material science studies. The functionalization of this compound allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .

Regioselective Synthesis

The compound is used in the regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This synthesis involves three successive direct lithiations and a bromination reaction starting from thiophene .

Derivation of Thiophene

Functionalized derivatives of thiophene have massively contributed to the growth of chemistry materials . The model organic compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide is very useful, with functionalization that allows facile downhill derivation .

Synthesis of Pyrimidine Derivatives

“4-Bromo-3’,4’,5’-trifluorobenzophenone” is used in the synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine . This synthesis involves the reaction of 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine .

properties

IUPAC Name

(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCCMTSYHSKIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3',4',5'-trifluorobenzophenone

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